![molecular formula C6H3Br2N3 B1416436 4,7-Dibromo-1H-benzo[d][1,2,3]triazole CAS No. 851106-90-6](/img/structure/B1416436.png)
4,7-Dibromo-1H-benzo[d][1,2,3]triazole
Overview
Description
4,7-Dibromo-1H-benzo[d][1,2,3]triazole is a brominated heterocyclic aromatic organic compound It is characterized by the presence of two bromine atoms at the 4th and 7th positions of the benzo[d][1,2,3]triazole ring system
Synthetic Routes and Reaction Conditions:
Bromination of 1H-benzo[d][1,2,3]triazole: The compound can be synthesized by the bromination of 1H-benzo[d][1,2,3]triazole using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at room temperature.
Sandmeyer Reaction: Another method involves the diazotization of aniline derivatives followed by the Sandmeyer reaction with bromine to introduce the bromine atoms at the desired positions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atoms to hydrogen atoms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Iodinated or other nucleophile-substituted derivatives.
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs)
DBBT serves as a crucial building block in the synthesis of organic photovoltaic materials. Its structure allows for effective light absorption and charge transport, making it suitable for use in solar cells. Recent studies have shown that compounds derived from DBBT exhibit promising optical and photovoltaic properties, enhancing the efficiency of solar cells when used as sensitizers or electron transport materials .
Light Emitting Diodes (LEDs)
In the field of organic light-emitting diodes (OLEDs), DBBT has been utilized to develop new materials that improve device performance. The incorporation of DBBT into polymer matrices can enhance the luminescent properties of the resulting materials, leading to brighter and more efficient LED devices .
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of DBBT exhibit significant antibacterial and antifungal activity. For instance, compounds synthesized from DBBT have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Properties
DBBT and its derivatives have been investigated for their anticancer properties. Some studies report that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of specific cellular pathways associated with cancer progression .
Material Science
Synthesis of Novel Materials
DBBT is employed as a precursor in the synthesis of novel materials with applications in sensors and coatings. Its bromine substituents facilitate cross-coupling reactions that lead to the formation of complex polymers and nanomaterials with enhanced mechanical and thermal properties .
Dye-Sensitized Solar Cells (DSSCs)
In dye-sensitized solar cells, DBBT has been used to create efficient dye molecules that improve light harvesting and conversion efficiency. The structural features of DBBT allow it to form strong interactions with semiconductor materials, enhancing overall device performance .
Case Studies
Mechanism of Action
The mechanism by which 4,7-Dibromo-1H-benzo[d][1,2,3]triazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4,7-Dibromo-2H-benzo[d][1,2,3]triazole: Similar structure but different tautomeric form.
4,7-Dibromo-5,6-difluoro-2H-benzo[d][1,2,3]triazole: Contains additional fluorine atoms.
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole: Contains an octyl group.
Uniqueness: 4,7-Dibromo-1H-benzo[d][1,2,3]triazole is unique due to its specific placement of bromine atoms and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.
Biological Activity
4,7-Dibromo-1H-benzo[d][1,2,3]triazole is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by the presence of bromine atoms at the 4 and 7 positions of the benzo-triazole ring. Its molecular formula is . The introduction of bromine enhances its biological activity by influencing the electronic properties and steric interactions of the molecule.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of this compound against a range of bacterial strains.
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Bacillus subtilis | 5 µg/mL | 20 |
Escherichia coli | 10 µg/mL | 15 |
Pseudomonas aeruginosa | 15 µg/mL | 12 |
Research indicates that compounds with similar triazole structures exhibit potent antibacterial properties due to their ability to inhibit bacterial DNA gyrase and other essential enzymes . The presence of bromine in the structure increases hydrophobic interactions with bacterial membranes, enhancing permeability and subsequent antibacterial action.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown significant cytotoxic effects against human cancer cell lines.
Table 2: Anticancer Activity Against Human Cell Lines
Cancer Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 2.4 | Histone deacetylase inhibition |
A549 (Lung Cancer) | 1.8 | Induction of apoptosis |
HeLa (Cervical Cancer) | 3.0 | Cell cycle arrest in G2/M phase |
The compound's mechanism involves inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell proliferation . Molecular docking studies have suggested that it binds effectively to HDACs, leading to altered gene expression profiles conducive to apoptosis in cancer cells .
Anti-inflammatory Properties
In addition to its antibacterial and anticancer activities, this compound has demonstrated potential anti-inflammatory effects.
Table 3: Anti-inflammatory Activity Assessment
Test System | Result |
---|---|
LPS-stimulated BV2 Cells | Significant reduction in NO production |
RAW264.7 Macrophages | Decreased TNF-α secretion |
Studies have shown that treatment with this compound leads to reduced nitric oxide (NO) production in LPS-stimulated microglial cells, indicating its potential as an anti-inflammatory agent . The reduction in pro-inflammatory cytokines such as TNF-α further supports its therapeutic potential in inflammatory diseases.
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several derivatives of triazole compounds against multi-drug resistant strains. The results indicated that the brominated derivatives exhibited superior activity compared to non-brominated counterparts .
Case Study 2: Anticancer Mechanism
In vitro studies on MCF-7 cells revealed that exposure to varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Further analysis indicated that this effect was mediated through apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
4,7-dibromo-2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEQSMBFLCRRMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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